molecular formula C19H30ClNO2 B14674078 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride CAS No. 41457-06-1

1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride

Cat. No.: B14674078
CAS No.: 41457-06-1
M. Wt: 339.9 g/mol
InChI Key: JZLZGESTBFJUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic organic compound. It is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The compound also features a phenoxy group and multiple methyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Phenoxy Group: This step may involve nucleophilic aromatic substitution reactions.

    Addition of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Could be used in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-1-ethanol: Lacks the phenoxy and additional methyl groups.

    2,5-Dihydro-1H-pyrrole: A simpler structure without the ethanol and phenoxy groups.

    Phenoxyethanol: Contains the phenoxy group but lacks the pyrrole ring.

Uniqueness

1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is unique due to its combination of a pyrrole ring, phenoxy group, and multiple methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

41457-06-1

Molecular Formula

C19H30ClNO2

Molecular Weight

339.9 g/mol

IUPAC Name

1-(3,4-dimethylphenoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C19H29NO2.ClH/c1-14-7-8-17(11-15(14)2)22-13-16(21)12-20-18(3,4)9-10-19(20,5)6;/h7-11,16,21H,12-13H2,1-6H3;1H

InChI Key

JZLZGESTBFJUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C(C=CC2(C)C)(C)C)O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.